1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-PHENETHYLTHIOUREA is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.
Preparation Methods
The synthesis of N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-PHENETHYLTHIOUREA typically involves nucleophilic addition–elimination reactions. One common method involves the reaction of intermediates with hydrazine derivatives such as salicyl hydrazide, hydrazine hydrate, and phenyl hydrazine . The reaction conditions often include refluxing the mixture in a suitable solvent like acetonitrile or ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-PHENETHYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, acetonitrile, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-PHENETHYLTHIOUREA has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase in Plasmodium species, which is crucial for DNA synthesis and cell replication . This inhibition leads to the suppression of parasite growth and replication. The compound may also interact with other molecular pathways involved in the survival and proliferation of parasites.
Comparison with Similar Compounds
N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-PHENETHYLTHIOUREA can be compared with other pyrazole derivatives such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole: Used as a precursor for heterocyclic amino acids.
N-[(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]thiourea: Exhibits similar pharmacological activities and is used in coordination chemistry.
The uniqueness of N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-PHENETHYLTHIOUREA lies in its specific molecular structure, which imparts distinct pharmacological properties and makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C21H24N4S |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C21H24N4S/c1-16-20(17(2)25(24-16)19-11-7-4-8-12-19)15-23-21(26)22-14-13-18-9-5-3-6-10-18/h3-12H,13-15H2,1-2H3,(H2,22,23,26) |
InChI Key |
KLYUEADECITAIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=S)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.